N-(1-{[4-(acetylamino)phenyl]amino}-2-oxo-2-phenylethyl)thiophene-2-carboxamide
Description
N-{1-[(4-ACETAMIDOPHENYL)AMINO]-2-OXO-2-PHENYLETHYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, an acetamidophenyl group, and a phenylethyl moiety, which contribute to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C21H19N3O3S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[1-(4-acetamidoanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H19N3O3S/c1-14(25)22-16-9-11-17(12-10-16)23-20(19(26)15-6-3-2-4-7-15)24-21(27)18-8-5-13-28-18/h2-13,20,23H,1H3,(H,22,25)(H,24,27) |
InChI Key |
IIKLCNKSFPPRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-ACETAMIDOPHENYL)AMINO]-2-OXO-2-PHENYLETHYL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the coupling of 4-acetamidophenylamine with a thiophene-2-carboxylic acid derivative under specific reaction conditions. The process may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-ACETAMIDOPHENYL)AMINO]-2-OXO-2-PHENYLETHYL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{1-[(4-ACETAMIDOPHENYL)AMINO]-2-OXO-2-PHENYLETHYL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{1-[(4-ACETAMIDOPHENYL)AMINO]-2-OXO-2-PHENYLETHYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-Indomethacin amide: Another COX-2 inhibitor with similar anti-inflammatory properties.
4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl)amino]benzoate: A compound with both anti-inflammatory and analgesic activities.
Uniqueness
N-{1-[(4-ACETAMIDOPHENYL)AMINO]-2-OXO-2-PHENYLETHYL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its thiophene ring and phenylethyl moiety contribute to its selective inhibition of COX-2, making it a valuable compound in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
